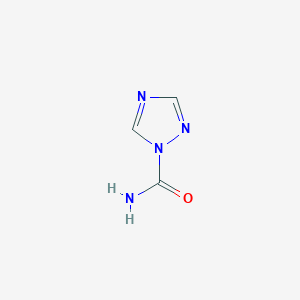

1h-1,2,4-Triazole-1-carboxamide

Description

Significance of Triazole-Containing Heterocycles in Academic Chemistry

Triazole derivatives, including both 1,2,3- and 1,2,4-triazoles, are of paramount importance in academic and industrial research due to their broad spectrum of biological activities. chemijournal.comtandfonline.comnih.gov These five-membered heterocyclic compounds, containing three nitrogen atoms, serve as a core structural component in numerous pharmaceuticals. tandfonline.comnih.gov Their significance is underscored by their presence in drugs with antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties. chemijournal.comtandfonline.comnih.govontosight.ai The triazole ring's ability to engage in various non-covalent interactions with biological targets like enzymes and receptors contributes to its therapeutic potential. nih.govfrontiersin.org Furthermore, the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition for synthesizing 1,2,3-triazoles, has revolutionized drug discovery and materials science by offering an efficient and selective method for creating diverse molecular architectures. chemijournal.com

Historical Development of 1,2,4-Triazole (B32235) Derivatives in Organic Synthesis

The journey of triazole chemistry began in the late 19th century, with the first mention of the term "triazole" by Bladin in 1885 to describe a five-membered ring with three nitrogen atoms. nih.gov The synthesis of 1,2,4-triazole derivatives has since evolved through various methodologies. Key conventional methods include the Einhorn–Brunner and Pellizzari reactions. wikipedia.orgscispace.com The Einhorn–Brunner reaction involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com The Pellizzari reaction, on the other hand, utilizes the reaction of amides with acyl hydrazides. scispace.com More contemporary and efficient synthetic routes have been developed, including copper-catalyzed one-pot methods that allow for the synthesis of substituted 1,2,4-triazoles from readily available starting materials like amides and nitriles. nih.govnih.gov These advancements have expanded the structural diversity of 1,2,4-triazole derivatives, making them more accessible for various research applications. chemijournal.com

Fundamental Structural Aspects of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic, planar, five-membered heterocycle with the molecular formula C₂H₃N₃. nih.govwikipedia.org All atoms within the ring are sp² hybridized, and the delocalization of 6π electrons confers its aromatic character. chemicalbook.com This system can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert. chemicalbook.comijsr.net The 1H tautomer is generally more stable. ijsr.net The 1,2,4-triazole molecule is amphoteric, meaning it can be protonated or deprotonated. wikipedia.org The carbon atoms in the ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.com Conversely, the nitrogen atoms are electron-rich, rendering them the sites for electrophilic substitution. chemicalbook.com The presence of the carboxamide group attached to the N1 position in 1H-1,2,4-triazole-1-carboxamide further influences the electronic properties and reactivity of the scaffold, enhancing its ability to form hydrogen bonds and interact with biological targets. smolecule.com

Interactive Data Table: Physicochemical Properties of 1,2,4-Triazole

| Property | Value | Reference |

| Molecular Formula | C₂H₃N₃ | wikipedia.org |

| Tautomers | 1H-1,2,4-triazole, 4H-1,2,4-triazole | chemicalbook.comijsr.net |

| Aromaticity | Aromatic, 6π electrons | chemicalbook.com |

| Hybridization | All atoms sp² hybridized | chemicalbook.com |

| pKa (of C₂N₃H₄⁺) | 2.45 | wikipedia.org |

| pKa (of neutral molecule) | 10.26 | wikipedia.org |

Research Landscape and Trajectories for this compound and its Analogues

Current research on this compound and its analogues is vibrant and multifaceted, with significant efforts directed towards the discovery of new therapeutic agents and agrochemicals.

Medicinal Chemistry:

In the realm of medicinal chemistry, researchers are actively designing and synthesizing novel 1,2,4-triazole-carboxamide derivatives with a wide array of pharmacological activities. Recent studies have focused on developing:

Anticancer agents: Novel 1,2,4-triazole derivatives are being investigated for their cytotoxic effects against various cancer cell lines. nih.govijpsdronline.com For instance, certain 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones have shown promising activity against HeLa cells. nih.gov

Antifungal and Anti-oomycete agents: Building upon the success of triazole antifungals like fluconazole, new derivatives are being developed to combat plant-pathogenic fungi and oomycetes. mdpi.com Some novel 1,2,4-triazole derivatives containing carboxamide fragments have exhibited significant inhibitory activity against pathogens like Physalospora piricola and Phytophthora capsici. mdpi.com

Carbonic Anhydrase Activators: A series of ureas derived from 3-amino-1H-1,2,4-triazole have been investigated as activators of human carbonic anhydrase isoforms, with some compounds showing exceptionally high efficacy. unifi.it

PXR Inverse Agonists and Antagonists: Structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of potent and selective inverse agonists and antagonists of the Pregnane (B1235032) X receptor (PXR), which is a key regulator of drug metabolism. nih.gov

Agrochemicals:

In agricultural science, research is focused on developing new herbicides and fungicides. For example, novel selenium-containing N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides have been synthesized and shown to have good inhibitory activity against certain weeds with selectivity towards rice. researchgate.net Similarly, pyrimidine (B1678525) derivatives containing a 1,2,4-triazole moiety have demonstrated good herbicidal activities against weeds like rape and barnyard grass. tandfonline.com

The general synthetic approach for many of these analogues involves the formation of the triazole ring followed by the introduction of the carboxamide group and other substituents. smolecule.com The exploration of structure-activity relationships (SAR) is a crucial aspect of this research, aiming to optimize the biological activity and pharmacokinetic properties of these compounds. nih.gov

Interactive Data Table: Recent Research on this compound Analogues

| Research Area | Compound Class | Key Findings | Reference |

| Anticancer | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Promising cytotoxic activity against HeLa cancer cell line. | nih.gov |

| Antifungal | 1,2,4-triazole derivatives with carboxamide fragments | Significant activity against Physalospora piricola. | mdpi.com |

| Anti-oomycete | 1,2,4-triazole derivatives with carboxamide fragments | Outstanding activity against Phytophthora capsici. | mdpi.com |

| Herbicidal | N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides | Good inhibitory activity against cucumber and semen euphorbiae with selectivity for rice. | researchgate.net |

| PXR Modulation | 1H-1,2,3-triazole-4-carboxamides | Discovery of potent and selective inverse agonists and antagonists of PXR. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

35101-89-4 |

|---|---|

Molecular Formula |

C3H4N4O |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

1,2,4-triazole-1-carboxamide |

InChI |

InChI=1S/C3H4N4O/c4-3(8)7-2-5-1-6-7/h1-2H,(H2,4,8) |

InChI Key |

RPJFBHRSEQTZDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1h 1,2,4 Triazole 1 Carboxamide and Substituted Analogues

Classical Approaches for 1,2,4-Triazole (B32235) Ring Construction

Traditional methods for assembling the 1,2,4-triazole core have been well-established for decades, offering reliable, albeit sometimes harsh, conditions for the synthesis of these heterocycles. These approaches often involve cyclization or cyclocondensation reactions of acyclic precursors.

Cyclization Reactions and Multicomponent Strategies for 1H-1,2,4-Triazole-1-carboxamide Synthesis

The formation of the 1,2,4-triazole ring can be achieved through various cyclization reactions. One of the foundational methods is the Pellizzari reaction , which involves the reaction of an amide with a hydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.orgwikipedia.org While effective, this method often requires harsh conditions and can result in low yields. wikipedia.org A related classical method is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. nih.govscispace.com This reaction can produce a mixture of isomers, and the regioselectivity is influenced by the nature of the substituents on the imide. nih.gov

Multicomponent reactions (MCRs) offer an efficient alternative, allowing for the construction of complex molecules in a single step from three or more starting materials. rdd.edu.iq A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been reported for the synthesis of 1,2,4-triazole-based hybrids. rsc.org These one-pot strategies are advantageous due to their atom economy, reduced waste, and simplified purification processes.

| Reaction Name | Reactants | General Product | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | High temperatures, often low yields. wikipedia.org |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Can produce isomeric mixtures. nih.gov |

| Multicomponent Reaction | e.g., 1,3-dione, β-nitrostyrene, hydrazone | 1,2,4-Triazole hybrid | One-pot synthesis, high efficiency. rsc.org |

Huisgen 1,3-Dipolar Cycloaddition for Triazole Scaffolds

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles. sphinxsai.com It is crucial to note, however, that the classical Huisgen cycloaddition between an azide (B81097) and an alkyne typically yields 1,2,3-triazoles , not the 1,2,4-triazole isomer which is the focus of this article. frontiersin.orgnih.gov The thermal reaction often results in a mixture of 1,4- and 1,5-regioisomers of the 1,2,3-triazole. nih.gov

The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry" and is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. frontiersin.orgnih.gov While not a direct route to 1,2,4-triazoles, the principles of cycloaddition are fundamental in heterocyclic chemistry. Alternative cycloaddition strategies are required for the direct synthesis of the 1,2,4-triazole ring system, such as the reaction between nitriles and nitrile imines. frontiersin.org

Hydrazone and Amidine-Based Cyclocondensation Pathways

Cyclocondensation reactions involving hydrazone and amidine derivatives are versatile and widely employed in the synthesis of 1,2,4-triazoles. researchgate.netrsc.org One common approach is the reaction of hydrazonyl chlorides with nitriles, which can be catalyzed by Lewis acids to afford 1,2,4-triazole C-nucleosides. nih.gov

Another strategy involves the reaction of amidines with various reagents. For instance, a practical synthesis of 1,5-disubstituted 1,2,4-triazoles with carboxamide functionalities has been developed using oxamide-derived amidine reagents, which react with hydrazine hydrochloride salts under mild conditions. organic-chemistry.org This method offers excellent regioselectivity and is scalable. organic-chemistry.org Additionally, the reaction of isonicotinic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate, is a pathway to functionalized 4-amino-1,2,4-triazoles. nih.gov

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Microwave-assisted and ultrasound-promoted reactions have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has been successfully employed to accelerate the synthesis of 1,2,4-triazole derivatives. scielo.org.za The Pellizzari reaction, which traditionally requires high temperatures and long reaction times, can be significantly improved with the use of microwave heating, leading to shorter reaction times and increased yields. wikipedia.orguthm.edu.my

A simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation, with yields ranging from 54–81% in just 10 minutes. organic-chemistry.org Furthermore, microwave-assisted synthesis has been utilized to prepare a variety of biologically active 1,2,4-triazole derivatives, including those with amide functionalities, often with dramatically reduced reaction times compared to conventional heating methods. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reaction Time | Reference |

| Hydrazines and Formamide | Microwave, 160°C | Substituted 1,2,4-Triazoles | 54-81 | 10 min | organic-chemistry.org |

| Hydrazides and Amines | Microwave, 250°C | N4-amino 1,2,4-triazoles | Excellent | 4-12 min | scispace.com |

| 4-bromobenzoyl chloride, ethyl 3-methoxybenzimidate, methyl hydrazine | Microwave, 150°C | 5-(4-Bromophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-1,2,4-triazole | 69 | 15 min | yu.edu.jo |

Ultrasound-Promoted Chemical Transformations for Triazoles

Ultrasonic irradiation provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields through acoustic cavitation. nih.gov The synthesis of 1,2,3-triazole derivatives has been successfully achieved using ultrasound-promoted click chemistry. sphinxsai.com While direct examples for the synthesis of this compound are less common, the application of ultrasound to the synthesis of various 1,2,4-triazole derivatives has been reported. For instance, the ultrasound-assisted synthesis of 1,2,4-triazole coupled acetamide derivatives has been shown to be more efficient than conventional methods, with higher yields and significantly shorter reaction times. nih.gov

| Reactants | Conditions | Product | Yield (%) | Reaction Time | Reference |

| 1,2,4-triazole derivative and 2-bromoacetamides | Ultrasound, 45-55°C | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 65-80 | 39-80 min | nih.gov |

| 2-aminobenzothiazoles and bromoacetylbromide | Ultrasound | Azidobenzothiazoles | >90 | 15 min | nih.gov |

Regioselective and Stereoselective Control in Triazole Ring Formation

Achieving regioselective and stereoselective control is paramount in the synthesis of substituted 1,2,4-triazoles to ensure the desired biological activity. Various strategies have been developed to direct the formation of specific isomers.

The [3+2] cycloaddition reaction is a powerful tool for constructing the 1,2,4-triazole ring with high regioselectivity. For example, the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with nitriles can lead to the exclusive formation of specific regioisomers. mdpi.com The choice of catalyst can also dictate the regiochemical outcome. A catalyst-controlled methodology for the [3+2] cycloaddition of isocyanides with diazonium salts allows for the selective synthesis of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles by employing Ag(I) or Cu(II) catalysis, respectively. isres.org

One-pot, multi-component reactions are also highly effective in achieving regioselectivity. A highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgfrontiersin.org Similarly, the thermal cyclization of an amidrazone intermediate with the aminal of an aromatic aldehyde provides a route to 1,3,5-trisubstituted 1,2,4-triazoles. tandfonline.com

The intrinsic ability of certain electron-deficient 1,2,3-triazoles to undergo ring-chain isomerism to form diazo compounds has been exploited for the generation of rhodium(II) carbenes. These carbenes can then react with olefins in a highly chemo- and stereoselective manner to produce chiral cyclopropanes. nih.gov Furthermore, the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO has been shown to be highly regioselective, yielding substituted 1,2,3-triazoles with high yields. nih.govacs.org

Derivatization and Functionalization Strategies for the this compound Moiety

Directed Functionalization at the Carboxamide Nitrogen

Functionalization at the carboxamide nitrogen of the this compound moiety is crucial for modulating the pharmacological properties of these compounds. While direct derivatization of the carboxamide nitrogen of the parent compound is not extensively detailed in the provided search results, the synthesis of N-substituted 1,2,4-triazoles provides insights into potential strategies.

Alkylation of the 1H-1,2,4-triazole ring can occur at different nitrogen atoms, leading to a mixture of regioisomers. mdpi.com For instance, alkylation of 1H-1,2,4-triazole can be directed to the N1 position by using sodium ethoxide in ethanol as a base. chemicalbook.com This suggests that by carefully selecting the reaction conditions and reagents, functionalization can be directed to a specific nitrogen atom of the triazole ring, which could be adapted for the carboxamide moiety.

The synthesis of various 1,2,4-triazole-3-carboxamides with substitutions at the first position of the triazole ring has been reported. mdpi.com This involves the introduction of alkyl/aryloxymethyl moieties, demonstrating that the nitrogen atoms of the triazole ring are amenable to functionalization. This principle could be extended to the carboxamide nitrogen through multi-step synthetic sequences.

Furthermore, the synthesis of 1,5-disubstituted-1,2,4-triazoles with carboxamide or carboxylate functionalities at the 5-position has been achieved with complete regioselectivity. organic-chemistry.org These synthesized triazoles can be further converted into free 5-carboxamide derivatives, indicating the feasibility of manipulating carboxamide groups attached to the triazole ring. organic-chemistry.org

Substituent Effects on Triazole Ring Reactivity and Functionalization

The electronic nature of substituents on the 1,2,4-triazole ring significantly influences its reactivity and amenability to further functionalization. The 1,2,4-triazole ring is considered π-excessive and aromatic. chemicalbook.com The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. chemicalbook.com

Electrophilic substitution, on the other hand, typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com The presence of an electron-withdrawing group, such as a 1,2,4-triazolyl group at the N-1 position of a 1,2,3-triazole, can facilitate its conversion to a carbene species, showcasing how substituents can dramatically alter the reactivity of the triazole ring system. nih.gov

The electronic properties of substituents on aryl groups attached to the triazole ring can also affect reaction efficiency. For instance, in the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles, the electronic properties of the aryl substituents in the hydrazonyl chlorides were found to have a significant effect on the reaction efficiency. mdpi.com A practical method for synthesizing 1,5-disubstituted-1,2,4-triazoles has been developed that tolerates a variety of functional groups on both aromatic and aliphatic hydrazines. organic-chemistry.org This highlights the importance of understanding substituent effects for the successful design and synthesis of functionalized 1,2,4-triazole derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 1h 1,2,4 Triazole 1 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within the triazole carboxamide scaffold can be established.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 1H-1,2,4-triazole-1-carboxamide, the protons on the triazole ring typically appear as distinct singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic ring. For instance, in various synthesized 1,2,4-triazole (B32235) derivatives, the two protons on the triazole ring are observed as singlet peaks often in the range of 7.77–8.35 ppm. nih.gov The protons of the carboxamide (-CONH₂) group also give characteristic signals, though their chemical shift can be variable and the peaks may be broadened due to quadrupole effects and chemical exchange.

The specific substitution pattern on the triazole ring or the carboxamide nitrogen significantly influences the chemical shifts of adjacent protons. For example, in a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the two triazole protons were assigned to singlet peaks between δ 8.12–8.33 ppm and δ 7.77–7.91 ppm. nih.gov The integration of these signals confirms the number of protons in each unique environment, further aiding in structural assignment.

Table 1: Representative ¹H NMR Spectral Data for Protons in 1,2,4-Triazole Derivatives

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Triazole Ring Protons | 7.77 - 8.35 | Singlet | nih.gov |

| Aromatic Protons (Substituents) | 7.50 - 7.70 | Multiplet | pharmainfo.in |

| Aliphatic CH Proton (adjacent to triazole) | 4.59 - 6.79 | Multiplet/dd | nih.gov |

| Aliphatic CH Protons | 0.80 - 1.10 | Multiplet | pharmainfo.in |

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. In this compound derivatives, the carbon atoms of the triazole ring exhibit characteristic signals in the aromatic region of the spectrum. The carbonyl carbon of the carboxamide group is particularly noteworthy, typically appearing far downfield (e.g., ~183 ppm) due to the strong deshielding effect of the attached oxygen atom. pharmainfo.in For the parent 1,2,4-triazole, signals for the ring carbons are observed. chemicalbook.com The specific positions of substituents on the triazole ring or carboxamide group will cause predictable shifts in the signals of the corresponding carbon atoms, which is invaluable for confirming the correct isomer.

Table 2: Typical ¹³C NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

| Triazole Ring Carbons | 140 - 160 | rsc.org |

| Carboxamide Carbonyl (C=O) | ~183 | pharmainfo.in |

| Aliphatic Carbons (Substituents) | 20 - 40 | pharmainfo.in |

While ¹H and ¹³C NMR provide information on the chemical environment of atoms, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed for the complete structural assignment of complex triazole derivatives. rsc.org

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together fragments of the molecule.

HSQC spectra correlate protons with the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra. rsc.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for linking different molecular fragments together, for example, connecting substituents to the correct position on the triazole ring or confirming the attachment of the carboxamide group.

Together, these 2D techniques provide an unambiguous map of the molecular structure, leaving no doubt as to the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. Unlike standard mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. nih.gov This high precision allows for the calculation of a unique molecular formula. For example, the molecular formula for 1,2,4-triazole-3-carboxamide is C₃H₄N₄O, which has a calculated exact mass of 112.0385. nih.gov An HRMS measurement yielding a value extremely close to this (typically within an error of <5 ppm) provides strong evidence for this specific elemental composition, helping to distinguish it from other potential isomers or compounds with the same nominal mass. nih.govnih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound derivatives, the IR spectrum displays several characteristic absorption bands. nih.govresearchgate.net

The N-H stretching vibrations of the triazole ring and the amide group typically appear as bands in the region of 3100-3300 cm⁻¹. researchgate.netnih.gov A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the amide group is a key diagnostic peak, generally found in the range of 1650–1723 cm⁻¹. nih.gov Vibrations associated with the triazole ring, such as C=N and N=N stretching, also give rise to characteristic peaks, often around 1480-1550 cm⁻¹. researchgate.net Aromatic C-H stretching from the ring is observed above 3000 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Frequencies for 1,2,4-Triazole Carboxamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide/Triazole N-H | Stretching | 3100 - 3300 | researchgate.netnih.gov |

| Aromatic C-H | Stretching | 3030 - 3100 | researchgate.net |

| Amide C=O | Stretching | 1650 - 1723 | nih.gov |

| Triazole Ring C=N, N=N | Stretching | 1480 - 1550 | researchgate.net |

X-ray Diffraction Analysis for Crystal Structure Determination

When a compound can be grown as a suitable single crystal, X-ray diffraction analysis provides the most definitive structural evidence. This technique maps the electron density within the crystal, revealing the precise three-dimensional arrangement of every atom in the molecule and in the crystal lattice.

For 1H-1,2,4-triazole-3-carboxamide, single-crystal X-ray analysis has confirmed that the planar molecules are organized into sheets. nih.govresearchgate.net This organization is driven by extensive intermolecular hydrogen bonding, specifically N—H···O and N—H···N interactions between the amide and triazole groups of adjacent molecules. nih.gov The analysis provides precise bond lengths and angles; for example, the C=O bond length was determined to be 1.252 Å, confirming the amide form of the molecule. nih.govresearchgate.net Such data are invaluable for understanding the supramolecular chemistry and physical properties of the compound.

Table 4: Crystal Data for 1H-1,2,4-Triazole-3-carboxamide

| Parameter | Value | Reference |

| Molecular Formula | C₃H₄N₄O | nih.gov |

| Molecular Weight | 112.10 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 3.6944 (4) | nih.gov |

| b (Å) | 17.527 (3) | nih.gov |

| c (Å) | 7.0520 (17) | nih.gov |

| β (°) | 94.4670 (10) | nih.gov |

| Volume (ų) | 455.24 (14) | nih.gov |

Theoretical and Computational Investigations of 1h 1,2,4 Triazole 1 Carboxamide and Its Analogues

Quantum Chemical Studies: Electronic Structure and Molecular Descriptors

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular properties of 1H-1,2,4-triazole-1-carboxamide and its analogues. These computational methods provide valuable insights into the molecule's reactivity, stability, and potential interactions.

Density Functional Theory (DFT) Calculations of Electronic Properties (e.g., HOMO/LUMO Energies, Electrostatic Potential)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1,2,4-triazole (B32235) derivatives, DFT methods like B3LYP are commonly used to determine key electronic parameters. researchgate.netresearchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govntu.edu.iqresearchgate.net For instance, in a study of various triazole derivatives, the HOMO-LUMO gap was calculated to be approximately 6.04 eV, indicating high chemical stability. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.govresearchgate.netresearchgate.net In MEP maps, red areas typically represent regions of negative electrostatic potential, indicating sites prone to electrophilic attack, while blue areas denote positive potential, susceptible to nucleophilic attack. researchgate.netnih.gov For triazole derivatives, the nitrogen atoms of the triazole ring often appear as red regions, highlighting their nucleophilic character. researchgate.net

| Property | Description | Typical Calculated Values for Triazole Analogues |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov | Varies depending on substituents. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov | Varies depending on substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. ntu.edu.iqresearchgate.net | ~6.04 eV researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying nucleophilic (red) and electrophilic (blue) sites. researchgate.netresearchgate.net | Nitrogen atoms often show negative potential. researchgate.net |

Ab Initio and Semi-Empirical Methods for Optimized Molecular Geometries and Vibrational Frequencies

Ab initio and semi-empirical quantum chemistry methods are employed to determine the optimized molecular geometries and vibrational frequencies of this compound and its analogues. These calculations provide a detailed picture of the molecule's three-dimensional structure and its dynamic behavior.

Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. researchgate.netrsc.org These methods can be computationally intensive but offer high accuracy. For example, ab initio calculations have been used to predict the relative energies of different tautomers of 3-amino-1,2,4-triazole. rsc.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio methods.

Both methods are used to find the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. The resulting optimized geometries provide precise bond lengths and angles. For instance, X-ray diffraction data for 1H-1,2,4-triazole-3-carboxamide has provided experimental bond lengths, such as a C=O bond length of 1.252 Å, which can be compared with computationally derived values. nih.gov

Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. dnu.dp.ua These calculations also serve to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

| Parameter | Description | Example Finding for a Triazole Analogue |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest energy. | Planar molecules organized in sheets by hydrogen bonding. nih.gov |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C=O bond length of 1.2524 (18) Å in 1H-1,2,4-triazole-3-carboxamide. nih.gov |

| Vibrational Frequencies | Frequencies at which the molecule's bonds vibrate, corresponding to peaks in IR and Raman spectra. | Used to confirm the protonation site in 1,2,4-triazole. dnu.dp.ua |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscapes and intermolecular interactions of this compound and its analogues over time. arabjchem.org These simulations model the atomic motions of a system, offering insights into its dynamic behavior that are not accessible through static quantum chemical calculations. arabjchem.orgpensoft.net

MD simulations can reveal the different conformations a molecule can adopt and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and interactions with other molecules. For example, MD simulations have been used to study the stable binding of triazole derivatives to the active sites of proteins, such as human carbonic anhydrase IX. nih.gov

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the triazole derivative and its environment (e.g., solvent molecules or a protein binding pocket). arabjchem.orgnih.gov These interactions are fundamental to the molecule's solubility, stability, and mechanism of action. Studies have shown that triazole derivatives can form stable hydrogen bonds and pi-pi stacking interactions with amino acid residues in protein active sites. nih.gov

Tautomerism and Isomerism Studies of the 1,2,4-Triazole-1-carboxamide System

The 1,2,4-triazole ring system is known for its propensity to exist in different tautomeric forms, a phenomenon that significantly influences its chemical and biological properties. researchgate.netijsr.net Tautomers are isomers that readily interconvert, typically through the migration of a proton.

Computational Assessment of Tautomeric Equilibria and Stability

Computational methods, particularly DFT, are extensively used to assess the tautomeric equilibria and relative stabilities of 1,2,4-triazole derivatives. researchgate.netresearchgate.netnih.gov These calculations can predict the most stable tautomeric form in the gas phase and in different solvents. researchgate.netzsmu.edu.ua

For the unsubstituted 1,2,4-triazole, studies have shown that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netresearchgate.net However, the presence of substituents can significantly alter the relative stabilities of the tautomers. For instance, in some substituted 1,2,4-triazoles, the 4H-form has been found to be more stable. researchgate.net The stability of different tautomers is influenced by factors such as intramolecular hydrogen bonding and the degree of conjugation. nih.gov

| Tautomer System | Method | Finding |

| Unsubstituted 1,2,4-Triazole | Theoretical Studies | 1H-tautomer is more stable than the 4H-tautomer. ijsr.netresearchgate.net |

| Substituted 1,2,4-Triazoles | DFT Calculations | The relative stability of tautomers is influenced by substituents and solvent. researchgate.netresearchgate.net |

| 3-Amino-1,2,4-triazole | Ab initio MO Theory | 1H and 2H tautomers are nearly isoenergetic in the gas phase. rsc.org |

| 5-Amino-1,2,4-triazoles | NMR Spectroscopy | The 5-amino-1H-1,2,4-triazole was found to be the predominant tautomer in solution. nih.gov |

Spectroscopic Signatures Correlating with Tautomeric Forms

Experimental spectroscopic techniques, in conjunction with theoretical calculations, are crucial for identifying and characterizing the different tautomeric forms of 1,2,4-triazole derivatives. researchgate.netijsr.net

UV-Vis Spectroscopy: The electronic absorption spectra of different tautomers can exhibit distinct absorption maxima (λmax). ijsr.net Computational simulations of UV-Vis spectra for the most stable tautomers can be compared with experimental data to assign the correct structures. researchgate.netnih.gov For example, a bathochromic shift (shift to longer wavelength) in the UV spectrum can indicate a change in the tautomeric form. ijsr.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution. nih.gov The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers. For instance, the characteristic signal for an N-H proton in the 1H NMR spectrum of a 1,2,4-triazole-3-thione is typically found in the range of 13–14 ppm. oup.com

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between tautomers by identifying characteristic vibrational frequencies of different functional groups. ncl.res.in For example, the presence of a C=S stretching band would be indicative of a thione tautomer, while a S-H stretching band would suggest a thiol tautomer.

By combining these spectroscopic techniques with computational modeling, researchers can gain a comprehensive understanding of the tautomeric behavior of this compound and its analogues. researchgate.net

Molecular Docking and Ligand-Target Interaction Profiling (In Silico Approaches)

Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a ligand to a specific protein target. For this compound and its analogues, these in silico methods have been instrumental in elucidating potential mechanisms of action and guiding the design of new derivatives with enhanced activity.

Research has shown that derivatives of 1,2,4-triazole carboxamide can interact with a variety of biological targets. For instance, molecular docking studies on a series of 1,2,4-triazole derivatives containing carboxamide fragments revealed a strong binding affinity to 14α-demethylase (CYP51), a key enzyme in fungal biosynthesis. researchgate.net Specifically, compounds 8d and 8k, which incorporate amino acid groups, were highlighted for their potential as effective antifungal agents based on these interactions. researchgate.net In a separate investigation, various 1,2,4-triazole derivatives were screened for their antioxidant potential by docking against six enzymes involved in regulating oxidative stress. pensoft.net This computational screening helped to identify compounds with favorable binding energies, suggesting their promise as inhibitors of these key enzymes. pensoft.net

The anticancer potential of triazole carboxamides has also been extensively explored through molecular docking. Studies on 1H-1,2,4-triazole-3-carboxamide derivatives identified favorable binding interactions with cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4). asianpubs.orgresearchgate.net Compounds designated as 4e and 4m, in particular, showed the most significant inhibitory activity in assays, which was supported by docking analyses demonstrating strong binding interactions within the active sites of these proteins. asianpubs.orgresearchgate.net Similarly, another study on 1,2,3-triazole carboxamide derivatives found strong binding to the active sites of both EGFR and CDK4-Cyclin D3. bvsalud.orgijpsdronline.com Further research into 1,2,4-triazole-based acetamides identified compound 7f as having an excellent binding affinity for c-kit tyrosine kinase and protein kinase B, suggesting its potential in treating hepatocellular carcinoma. nih.gov

In the context of metabolic regulation, analogues such as 1H-1,2,3-triazole-4-carboxamides have been docked against the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug metabolism. nih.gov These studies aimed to understand the mode of action that allows these compounds to act as potent and selective inverse agonists or antagonists of PXR. nih.gov The ligand-binding domain (LBD) at the C-terminus of PXR serves as the docking site, and binding events can modulate the expression of target genes. nih.gov Additionally, antimicrobial research has utilized docking to evaluate novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold against Glucosamine-6-phosphate (GlcN-6-P) synthase. nih.gov These in silico studies revealed that the synthesized molecules exhibited good binding energy toward the target protein, with values ranging from -5.72 to -10.49 kJ mol⁻¹, indicating their potential as effective inhibitors of this bacterial enzyme. nih.gov

Interactive Table: Molecular Docking Studies of Triazole Carboxamide Analogues

| Studied Analogue | Target Protein(s) | Key Findings & Interactions | Potential Mechanistic Implication |

| 1,2,4-Triazole derivatives with carboxamide fragments | 14α-demethylase (CYP51) | Compounds 8d and 8k showed strong binding affinity. researchgate.net | Antifungal activity. researchgate.net |

| 1H-1,2,4-Triazole-3-carboxamide derivatives | EGFR, CDK-4 | Compounds 4e and 4m exhibited pronounced inhibitory activity and favorable binding interactions. asianpubs.orgresearchgate.net | Anticancer activity. asianpubs.orgresearchgate.net |

| 1,2,3-Triazole carboxamide derivatives | EGFR, CDK4-Cyclin D3 | Derivatives displayed favorable binding affinity towards both targets. bvsalud.orgijpsdronline.com | Anticancer activity. bvsalud.orgijpsdronline.com |

| 1,2,4-Triazole-based acetamides | c-kit tyrosine kinase, Protein kinase B | Compound 7f showed excellent binding affinities of -176.749 kcal/mol and -170.066 kcal/mol, respectively. nih.gov | Treatment of hepatocellular carcinoma. nih.gov |

| 1H-1,2,3-triazole-4-carboxamides | Pregnane X Receptor (PXR) | Identified potent and selective inverse agonists and antagonists. nih.gov | Regulation of drug metabolism. nih.gov |

| Novel 1,2,4-triazoles with 1,2,3-triazole scaffold | Glucosamine-6-phosphate (GlcN-6-P) synthase | All synthesized molecules showed good binding energy toward the target protein (ranging from -5.72 to -10.49 kJ mol⁻¹). nih.gov | Antimicrobial activity. nih.gov |

| 1,2,4-Triazole-containing diarylpyrazolyl carboxamides | Cannabinoid Receptor 1 (CB1) | Incorporation of the 1,2,4-triazole ring significantly improved CB1 receptor binding affinity and selectivity over CB2. ebi.ac.uknih.gov | CB1 receptor antagonism. ebi.ac.uknih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity or a specific property. These models are crucial for understanding the mechanistic basis of a compound's action and for predicting the activity of novel, untested molecules. For 1,2,4-triazole derivatives, QSAR studies have offered significant insights into the structural features that govern their activity.

A systematic QSAR investigation of 1,2,4-triazole derivatives, based on the Hansch-Fujita approach, established a correlative equation between the half-maximal inhibitory concentration (pIC50) and several molecular descriptors: the heat of formation (ΔH), the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (log P), and molar refractivity (MR). asianpubs.org The model, which had a correlation coefficient (r) of 0.7511, suggested that introducing electron-withdrawing groups onto the molecule would be favorable for its activity. asianpubs.org It also highlighted that modifying the volume and hydrophobicity of the molecule could be a useful strategy for designing new active compounds. asianpubs.org

Another QSAR analysis was performed on a series of N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazole derivatives tested for their growth inhibitory activity against Salmonella enteritidis. mjcce.org.mk This study utilized both the Hansch and Free Wilson approaches. An excellent parabolic correlation was found between the logarithm of the reciprocal of the minimum inhibitory concentration (log1/C) and the electronic field effect parameter (F), with a regression coefficient (R) of 0.9800. mjcce.org.mk Bivariate and trivariate correlation analyses involving Swain-Lupton's electronic parameter (σ), MR, and F also yielded high correlation coefficients (R = 0.90–0.999), indicating the importance of electronic and steric factors in the antimicrobial activity of these compounds. mjcce.org.mk

Furthermore, QSAR models have been developed to predict the environmental toxicity of these compounds. A study on the acute toxicity of 23 1,2,4-triazole fungicides to zebrafish embryos developed a 2D-QSAR model using a stepwise multiple linear regression algorithm. nih.gov The final model incorporated two physicochemical parameters (logD and the dipole moment, μ), an electronic parameter (the charge on the N1 atom, Q_N1), and a topological parameter (the valence path-cluster of order 4, X^vPC_4). nih.gov This model demonstrated robust predictability and provides a valuable tool for assessing the acute toxicity of new 1,2,4-triazole fungicides, thereby guiding the development of more environmentally benign alternatives. nih.gov

More advanced machine learning techniques have also been applied. A QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used algorithms like Support Vector Regressor (SVR) to model the inhibition of Plasmodium falciparum. mdpi.com This approach identified several significant molecular descriptors contributing to the antiplasmodial activity and highlighted the effectiveness of non-linear modeling for capturing the complex structure-activity landscape of these derivatives. mdpi.com

Interactive Table: QSAR Studies of 1,2,4-Triazole Analogues for Mechanistic Insights

| Studied Analogues | QSAR Approach/Model | Key Descriptors | Mechanistic Insights and Conclusions |

| 1,2,4-Triazole derivatives | Hansch-Fujita approach | ΔH (Heat of Formation), ELUMO, log P, MR | The introduction of electron-withdrawing groups is favorable for activity. Modifying molecular volume and hydrophobicity is a key design strategy. asianpubs.org |

| N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles | Hansch and Free Wilson approaches | σ (Swain-Lupton's electronic parameter), MR, F | An excellent correlation was obtained, indicating the importance of electronic and steric parameters for growth inhibitory activity against S. enteritidis. mjcce.org.mk |

| 1,2,4-Triazole fungicides | 2D-QSAR (Stepwise Multiple Linear Regression) | logD, μ (dipole moment), Q_N1, X^vPC_4 | The model provides a tool for predicting acute toxicity to zebrafish embryos, aiding in the design of environmentally safer fungicides. nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine analogs | Machine Learning (SVR, kNN, RFR, etc.) | npr1, pmi3, slogP, vsurf-CW2, vsurf-W2 | Non-linear models effectively capture the complex structure-activity relationships for antiplasmodial activity. mdpi.com |

Reactivity Profiles and Mechanistic Pathways Involving the 1h 1,2,4 Triazole 1 Carboxamide Scaffold

Electrophilic Substitution Reactions on the Triazole Ring System

Due to the π-deficient nature of the carbon atoms within the 1,2,4-triazole (B32235) ring, electrophilic substitution on these carbons is generally difficult. Instead, electrophilic attack preferentially occurs at the electron-rich nitrogen atoms. chemicalbook.com The parent 1H-1,2,4-triazole undergoes protonation readily at the N4 position. chemicalbook.com For 1H-1,2,4-triazole-1-carboxamide, the N1 position is already substituted. The remaining N2 and N4 atoms are potential sites for electrophilic attack, such as alkylation.

The regioselectivity of these reactions is often dependent on the reaction conditions. For the parent 1H-1,2,4-triazole, alkylation can yield a mixture of N1 and N4 substituted products, with the N1 isomer often favored when using a base like sodium ethoxide in ethanol. chemicalbook.com The presence of the carboxamide group at N1 in the target compound would direct any further alkylation to the N2 or N4 positions.

Table 1: Representative Electrophilic Substitution Reactions on the 1,2,4-Triazole Ring

| Reaction Type | Reagent/Conditions | Typical Product(s) on Parent Triazole | Probable Outcome for N1-Substituted Triazole |

| Protonation | Concentrated HCl | 4-Protonated triazolium chloride chemicalbook.com | Protonation at N4 |

| Alkylation | Methyl sulfate, aq. NaOH | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole chemicalbook.com | Alkylation at N4 |

| Alkylation | Ethyl chloroacetate, NaOMe | N1-substituted product chemicalbook.com | N/A (N1 already substituted) |

| Metalation | NaOH, AgNO₃, Copper nitrate | Formation of respective organometallic salts chemicalbook.com | Formation of salts at the N-H position (if applicable) or complexation |

Nucleophilic Attack and Addition Reactions on the Carboxamide Moiety and Triazole Ring

The this compound scaffold presents two primary sites for nucleophilic attack: the electrophilic carbonyl carbon of the carboxamide group and the electron-deficient carbon atoms (C3 and C5) of the triazole ring. chemicalbook.com

Nucleophilic attack on the carboxamide moiety is a common reaction pathway. For instance, the synthesis of 1H-1,2,4-triazole-3-carboxamide is achieved through the reaction of the corresponding methyl ester with ammonium (B1175870) hydroxide, a classic example of nucleophilic acyl substitution. nih.gov Similarly, the N1-carboxamide group can undergo hydrolysis under acidic or basic conditions to yield 1H-1,2,4-triazole and carbon dioxide (via carbamic acid intermediate).

The carbon atoms of the triazole ring are also susceptible to nucleophilic attack, particularly under forcing conditions or if activated by appropriate substitution. chemicalbook.com This can lead to substitution or even ring-opening. For example, studies on related triazole systems have shown that strong nucleophiles can initiate a cascade of reactions involving the triazole ring. rsc.org

Table 2: Sites of Nucleophilic Attack and Potential Reactions

| Site of Attack | Nucleophile | Reaction Type | Product Type |

| Carboxamide Carbonyl | H₂O / OH⁻ | Hydrolysis | 1H-1,2,4-Triazole |

| Carboxamide Carbonyl | Amines (R-NH₂) | Transamidation | N-Substituted this compound |

| Triazole C3/C5 | Strong Nucleophiles (e.g., R-Li) | Nucleophilic Substitution | C-Substituted Triazole |

| Triazole C3/C5 | Strong Nucleophiles | Ring Opening | Acyclic intermediates |

Advanced Cycloaddition Reactions in the Context of 1,2,4-Triazole Formation and Transformation

Cycloaddition reactions are a powerful tool for the synthesis of the 1,2,4-triazole core. While the aromatic nature of the pre-formed triazole ring makes it a reluctant participant in cycloadditions, its synthesis often relies on these pathways.

A prominent method for forming substituted 1,2,4-triazoles is through the [3+2] cycloaddition of various precursors. One effective strategy involves the reaction of oximes with hydrazonoyl hydrochlorides, which serves as a 1,3-dipolar cycloaddition to generate 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another approach involves the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, which can yield various substituted 1,2,4-triazoles under mild conditions. organic-chemistry.org While not forming the N1-carboxamide directly, these methods highlight the synthetic accessibility of the core ring structure, which can be subsequently functionalized.

The formation of related 1,2,3-triazole carboxamides has been achieved via the base-mediated [3+2] cycloaddition of an azide (B81097) and a nitrile. nih.gov This underscores the modularity and efficiency of cycloaddition strategies in building complex heterocyclic scaffolds.

Metal-Catalyzed Transformations and Their Underlying Mechanisms

Metal catalysis provides efficient and selective pathways for the functionalization of 1,2,4-triazole systems. These reactions often involve the formation of organometallic intermediates and can be used to form new carbon-carbon or carbon-heteroatom bonds.

Copper-catalyzed reactions are particularly prevalent. A notable example is the synthesis of 1,2,4-triazole derivatives through a copper-catalyzed oxidative coupling involving sequential N-C and N-N bond formation, using air as the oxidant. organic-chemistry.org Furthermore, heterogeneous copper(I) complexes have been employed to catalyze the reaction between nitriles and amidines, providing a recyclable and efficient route to 1,2,4-triazoles. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also crucial for modifying the triazole scaffold, although this typically requires prior halogenation of the triazole ring at a carbon position. Once a halo-triazole is formed, reactions like Suzuki, Heck, and Buchwald-Hartwig amination can be used to introduce a wide variety of substituents, enabling the synthesis of complex molecules for various applications.

Table 3: Examples of Metal-Catalyzed Reactions for 1,2,4-Triazole Synthesis & Functionalization

| Metal Catalyst | Reaction Type | Reactants | Product |

| Copper | Oxidative Coupling | Amidines, etc. | 1,2,4-Triazole derivatives organic-chemistry.org |

| Copper(I) Complex | Cascade Addition-Oxidative Cyclization | Nitriles, Amidines | 1,2,4-Triazole derivatives organic-chemistry.org |

| Palladium(0) | Suzuki Coupling | Halogenated Triazole, Boronic Acid | C-Arylated Triazole |

| Cobalt(II) | Tandem Carbene Transfer/Aza-Wittig | NIITP, Diazo compounds, Carboxylic acids | 2,5-Substituted 1,3,4-Oxadiazoles acs.org |

Ring-Opening and Rearrangement Pathways of 1,2,4-Triazole Systems

The 1,2,4-triazole ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing other heterocyclic systems or acyclic precursors.

One such pathway involves nucleophilic attack leading to ring cleavage. For instance, a study involving N-guanidinosuccinimide demonstrated that reaction with amines led to the nucleophilic opening of the succinimide (B58015) ring, followed by a recyclization of the 1,2,4-triazole ring to form substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org This indicates that the triazole ring can participate in dynamic covalent processes, breaking and reforming under certain stimuli.

A well-known transformation in triazole chemistry is the Dimroth rearrangement. This typically involves the isomerization of a 1-substituted-5-amino-1,2,4-triazole to a 4-substituted-5-amino isomer, or similar tautomeric shifts involving exocyclic amino or imino groups. The rearrangement proceeds through a ring-opened intermediate, often facilitated by acid or base catalysis. While not a direct ring-opening to a stable acyclic product, it represents a significant rearrangement pathway that alters the substitution pattern of the triazole scaffold.

Advanced Applications of 1h 1,2,4 Triazole 1 Carboxamide Derivatives in Chemical Sciences Excluding Human Clinical Applications

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The 1,2,4-triazole (B32235) ring is a stable and versatile scaffold in organic synthesis, and its carboxamide derivatives are particularly useful intermediates for creating more complex molecules. farmaciajournal.comfrontiersin.orgnih.gov These compounds serve as valuable precursors for the synthesis of a wide array of hybrid molecules and fused heterocyclic systems. farmaciajournal.comrjptonline.org The stability of the triazole ring to acidic and basic hydrolysis, as well as to oxidative and reductive conditions, makes it a reliable component in multistep synthetic sequences. farmaciajournal.com

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the cyclization of thiosemicarbazides and reactions involving hydrazines and formamide, sometimes under microwave irradiation for improved efficiency. farmaciajournal.comorganic-chemistry.org The functionalization of the triazole ring allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties for specific applications. For instance, 1,3,5-trisubstituted-1,2,4-triazoles can be prepared through a one-pot, two-step process, showcasing the modularity of their synthesis. frontiersin.org

Catalysis and Ligand Development Based on the 1,2,4-Triazole Scaffold

The 1,2,4-triazole scaffold has proven to be a valuable platform for the development of ligands in catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govacs.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Triazole-based monophosphine ligands, often referred to as "ClickPhos," have been synthesized through efficient 1,3-dipolar cycloaddition reactions. nih.govacs.org These ligands, when complexed with palladium, exhibit excellent catalytic activity in amination and Suzuki-Miyaura coupling reactions, even with challenging substrates like unactivated aryl chlorides. nih.gov The modular nature of their synthesis allows for the creation of a library of ligands with varying steric and electronic properties, which is crucial for optimizing catalytic performance. For example, a ligand featuring a 2,6-dimethoxybenzene moiety has shown high efficacy in the Suzuki-Miyaura reaction to form sterically hindered biaryls. nih.gov The high catalytic reactivity is attributed in part to potential interactions between the palladium center and the arene of the ligand. nih.gov

Furthermore, phosphino-triazole ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of bulky and lead-like products, which are of interest in drug discovery. nih.gov The steric properties of these ligands can be fine-tuned and have been shown to correlate with reaction conversion rates. nih.gov The development of triazole-appended glycohybrid ligands has also enabled copper(I)-catalyzed Sonogashira cross-coupling reactions, highlighting the broad applicability of triazole-based ligands in catalysis. acs.org

Agrochemical Applications and Plant Protection Studies

Derivatives of 1,2,4-triazole are of significant importance in the agrochemical industry, where they are utilized as both herbicides and fungicides. rjptonline.orgmdpi.comrsc.org

Herbicidal Efficacy and Selectivity against Plant Species

Certain 1,5-disubstituted 1,2,4-triazole-3-carboxamide derivatives have demonstrated significant herbicidal activity against a variety of broad-leaved weeds and grasses. google.com These compounds have shown efficacy in controlling common agricultural weeds such as common purslane (Portulaca oleracea), lambsquarters (Chenopodium album), and common chickweed (Stellaria media) through germination, soil, and foliage treatments. google.com A key advantage of some of these derivatives is their selectivity, showing minimal phytotoxicity to important crops like rice, wheat, and corn. google.com

The development of glycerol-fluorinated triazole derivatives has also shown promise in weed control. scielo.br These compounds have exhibited both pre- and post-emergent herbicidal effects on lettuce (Lactuca sativa), with observed cytogenotoxic effects on the root meristematic cells, suggesting a potential mechanism of action. scielo.br

Fungicidal Activity and Molecular Mechanisms of Action against Phytopathogens

Triazole derivatives are a major class of fungicides widely used to protect a variety of crops from fungal diseases. iastate.edunih.govnatur-sim.com Their primary mode of action is the inhibition of the C14-demethylase enzyme (also known as CYP51), which is crucial for the biosynthesis of ergosterol (B1671047). iastate.edunih.gov Ergosterol is an essential component of fungal cell membranes, and its depletion leads to abnormal fungal growth and cell death. iastate.edunih.gov

Recent research has uncovered a secondary mechanism of action for triazole antifungals. nih.gov They can induce negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway. nih.gov This dual action enhances their fungicidal efficacy. Triazoles are locally systemic, meaning they are absorbed by and move within the leaves of the plant, providing both protective and curative effects. iastate.edu

A wide range of 1,2,4-triazole derivatives have been synthesized and tested against various phytopathogenic fungi. For example, novel 1,2,4-triazole derivatives containing carboxamide and amino acid fragments have shown broad-spectrum fungicidal activities. researchgate.netnih.gov Specific compounds have demonstrated exceptional activity against fungi like Physalospora piricola, with their efficacy linked to a strong binding affinity to the CYP51 enzyme. researchgate.netnih.gov

Below is a table summarizing the fungicidal activity of selected 1,2,4-triazole derivatives against various phytopathogens.

| Compound | Target Phytopathogen | EC50 (µg/mL) | Reference |

| 8d | Physalospora piricola | 10.808 | researchgate.netnih.gov |

| 8k | Physalospora piricola | 10.126 | researchgate.netnih.gov |

| A3-3 | Sclerotinia sclerotiorum | 1.08 | nih.gov |

| A3-3 | Botrytis cinerea | 8.75 | nih.gov |

| A3-3 | Rhizoctonia cerealis | 1.67 | nih.gov |

| A3-3 | Gaeumannomyces graminis | 5.30 | nih.gov |

| 5a4 | Sclerotinia sclerotiorum | 1.59 | nih.gov |

| 5a4 | Pythium infestans | 0.46 | nih.gov |

| 5a4 | Rhizoctonia solani | 0.27 | nih.gov |

| 5a4 | Botrytis cinerea | 11.39 | nih.gov |

| 5b2 | Sclerotinia sclerotiorum | 0.12 | nih.gov |

Material Science and Supramolecular Chemistry

The applications of 1,2,4-triazole derivatives extend into the realm of material science and supramolecular chemistry, where their unique properties are harnessed to create functional materials. nih.govnih.gov

Exploration in Polymer Chemistry and Functional Materials

The 1,2,4-triazole moiety is being increasingly incorporated into polymers and other functional materials. nih.govlifechemicals.com These materials often exhibit desirable properties such as high thermal stability and coordination ability. nih.gov Triazole-containing polymers have been explored for applications in light-emitting devices. lifechemicals.com

In supramolecular chemistry, the 1,2,3-triazole ring, a close relative of the 1,2,4-triazole, is known for its diverse non-covalent interactions, including hydrogen bonding, halogen bonding, and metal coordination. rsc.org These interactions are fundamental to the construction of complex, self-assembled structures. While the focus here is on 1,2,4-triazole, the principles of supramolecular chemistry are broadly applicable to this isomer as well, suggesting potential for its use in creating novel supramolecular assemblies. The development of functional materials based on triazoles also includes their use as corrosion inhibitors and in the formation of metal-organic frameworks (MOFs), which have applications in catalysis, sensing, and energy storage. nih.govlifechemicals.com

Self-Assembly Phenomena and Hydrogel Formation Principles

The principles of self-assembly in triazole derivatives are foundational to the creation of advanced functional materials, including hydrogels. While research specifically detailing the self-assembly of 1H-1,2,4-triazole-1-carboxamide is still an emerging field, the broader class of triazoles provides significant insights into the governing principles. The formation of supramolecular structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, where the triazole ring and its substituents play a critical role. researchgate.net

The substitution of a 4H-1,2,4-triazole moiety with a 1H-1,2,3-triazole in an isophthalic acid derivative has been shown to enable the formation of a stable supramolecular viscoelastic hydrogel. acs.org This suggests that the specific isomer and substitution pattern of the triazole ring are crucial in directing the self-assembly process in water. acs.org The resulting hydrogels from these low-molecular-weight gelators can immobilize a large number of water molecules per gelator molecule, forming fibrous networks. acs.org

In other applications, triazole-containing polymers are utilized for gelation through mechanisms like coordination bonding and π-π stacking. researchgate.net For instance, crosslinked poly(1-vinyl 1,2,4-triazole) (PVTAz) hydrogels have been prepared via γ-radiation, demonstrating that the degree of gelation is dependent on the water content during synthesis. nih.gov These hydrogels exhibit significant swelling behavior that is influenced by temperature and ionic strength. nih.gov Furthermore, triazole-based cross-linkers have been synthesized and incorporated into poly(acrylamide) and poly(N,N-dimethylacrylamide) hydrogels to tune their mechanical properties, such as the storage modulus (G'). rsc.org The introduction of charged triazolium cross-linkers into hyaluronan-based systems allows for the control of hydrogel stiffness, indicating that both the charge and the structure of the triazole core are key to designing hydrogels for specific applications. nih.gov

Corrosion Inhibition Studies and Adsorption Mechanisms on Metal Surfaces

Derivatives of 1,2,4-triazole are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. acs.orggoogle.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. google.comorganic-chemistry.org This adsorption is facilitated by the presence of heteroatoms (nitrogen, oxygen, sulfur) and π-electrons in the triazole ring and its side chains, which can interact with the vacant d-orbitals of the metal. acs.orgresearchgate.net

The mechanism of inhibition often involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through coordinate bond formation between the heteroatoms and the metal. researchgate.net Studies show that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. organic-chemistry.orgrsc.org The adsorption behavior of these triazole derivatives on metal surfaces typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netorganic-chemistry.orgrsc.org

The effectiveness of these inhibitors is evaluated using techniques such as weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). acs.orgorganic-chemistry.org Research has demonstrated high inhibition efficiencies for various triazole derivatives.

Table 1: Corrosion Inhibition Efficiency of Various Triazole Derivatives on Steel

Biochemical and Molecular Interaction Studies (In Vitro and In Silico)

The structural framework of this compound is a key feature in its interactions with various biological macromolecules. These interactions are explored through in vitro biochemical assays and in silico molecular modeling to understand their potential as modulators of biological processes.

Triazole carboxamide derivatives have been extensively studied for their ability to modulate the activity of several key enzymes.

Carbonic Anhydrases (CAs): A series of 3-amino-1H-1,2,4-triazole-1-carboxamides were investigated as activators of human carbonic anhydrase isoforms I and II (hCA I and hCA II). rsc.org Some of these compounds were found to be highly effective activators, with potency in the low nanomolar and even subnanomolar range for hCA II, representing some of the most potent activators reported. rsc.org Conversely, other studies have focused on the inhibitory potential of different triazole scaffolds, such as 1,2,4-triazole-3-thione derivatives, against carbonic anhydrase II. nih.gov

Cholinesterases: Novel azinane-triazole-based derivatives have shown significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com These enzymes are involved in the hydrolysis of the neurotransmitter acetylcholine. The inhibitory mechanism is believed to involve interactions with both the catalytic triad (B1167595) and the anionic site of the enzymes. nih.govmdpi.com Certain methyl phenyl-substituted ethanamide derivatives were identified as particularly potent inhibitors. mdpi.com

Lanosterol (B1674476) 14α-Demethylase (CYP51): This cytochrome P450 enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for fungal cell membranes. Triazole derivatives are well-known inhibitors of CYP51. Their mechanism involves the nitrogen atom of the triazole ring coordinating to the heme iron atom in the enzyme's active site, disrupting its function and inhibiting ergosterol production. Molecular docking studies have shown that 1,2,4-triazole derivatives containing amino acid fragments can exhibit a strong binding affinity to CYP51, highlighting their potential as antifungal agents.

Table 2: Enzyme Modulation by 1,2,4-Triazole Derivatives

The specific structural arrangement of triazole carboxamides allows them to bind to various biological receptors, acting as agonists, antagonists, or inverse agonists. In-depth studies at the molecular level, often aided by in silico docking simulations, reveal the nature of these interactions.

A significant example is the development of 1H-1,2,3-triazole-4-carboxamide derivatives as potent and selective inverse agonists and antagonists of the Pregnane (B1235032) X Receptor (PXR). PXR is a key nuclear receptor that regulates the metabolism of many substances. By replacing a sulfonyl linkage in a previous lead compound with a carbonyl amide linkage, researchers developed a series of 1H-1,2,3-triazole-4-carboxamides with low nanomolar IC₅₀ values for PXR binding. Structure-activity relationship (SAR) studies indicated that specific substitutions, such as a tert-butyl group at a particular position, were critical for maintaining high-affinity binding and cellular activity.

In another study, 1,2,4-triazolo[1,5-a]pyrimidinone derivatives were found to have a high affinity for the benzodiazepine (B76468) binding site in radioligand receptor binding assays, with some compounds showing higher affinity than diazepam. researchgate.net

Molecular docking simulations have further elucidated these ligand-macromolecule interactions. For instance, the antifungal activity of certain carboxamide derivatives is explained by their interaction with key amino acid residues like ARG43, TYR58, and TRP173 in the succinate (B1194679) dehydrogenase (SDH) enzyme through hydrogen bonds and pi-pi interactions.

Derivatives of 1,2,4-triazole carboxamide have demonstrated significant antimicrobial activity, particularly as fungicides against plant pathogens. This makes them highly relevant for agrochemical applications. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), which disrupts the synthesis of ergosterol, a vital component of fungal cell membranes.

In vitro assays have confirmed the efficacy of these compounds against a range of phytopathogenic fungi. For example, a series of 1,2,4-triazole derivatives containing amino acid fragments were tested against five common plant fungi, with several compounds showing broad-spectrum fungicidal activity. Two compounds, 8d and 8k, exhibited exceptional activity against Physalospora piricola. Similarly, another study on carboxamide derivatives containing a 1,2,3-triazole ring found that compound A3-3 was highly effective against Sclerotinia sclerotiorum and Rhizoctonia cerealis. In vivo tests further confirmed that this compound could suppress diseases like rape sclerotinia rot and cucumber grey mould.

Beyond antifungal applications, some triazole derivatives have also been evaluated for their antibacterial activity against non-human targets in vitro. For instance, derivatives of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol were tested against E. coli and Bacillus subtilis. acs.org

Table 3: Antifungal Activity of Triazole Carboxamide Derivatives Against Plant Pathogens

Structure Activity Relationship Sar and Rational Design Principles for 1h 1,2,4 Triazole 1 Carboxamide Derivatives

Systematic Structural Modifications and Their Impact on Observed Activities

The biological activity of 1H-1,2,4-triazole-1-carboxamide derivatives is profoundly influenced by systematic structural modifications. Research has demonstrated that altering substituents at various positions on the core structure can lead to significant changes in efficacy and spectrum of activity, particularly in antifungal and anticancer applications.

A key strategy in the design of new derivatives involves retaining a core active fragment, such as the isopropanol (B130326) triazole moiety from the fungicide mefentrifluconazole, and introducing novel carboxamide side chains. mdpi.com This approach has yielded compounds with a broader fungicidal spectrum. mdpi.com For instance, in a series of novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments, specific substitutions led to remarkable activity against different pathogens. Compound 6h showed outstanding inhibitory activity (92%) against Physalospora piricola, while compound 5j displayed excellent anti-oomycete activity (90%) against Phytophthora capsici, far surpassing the lead compound, mefentrifluconazole. mdpi.com

Further studies on 1,2,4-triazole derivatives incorporating amino acid fragments have highlighted the critical role of substituents on the phenyl ring. The introduction of a phenyl group (9b ) significantly enhanced antifungal activity against Physalospora piricola compared to a simple hydrogen substitution (9a ). nih.gov Subsequent modifications to this phenyl ring demonstrated that a 4-chloro substituent (9e ) dramatically improved activity, whereas a 4-fluoro substituent (9h ) slightly reduced it. nih.gov

In the realm of anticancer research, derivatives have been designed based on the structures of established drugs like Letrozole and Anastrozole, which are aromatase inhibitors. nih.gov By systematically synthesizing different series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and related structures, researchers identified compounds with promising cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and A549. nih.gov Specifically, compounds 7d , 7e , 10a , and 10d showed significant cytotoxicity against the HeLa cell line. nih.gov

The position of substitution on the triazole ring itself is also crucial. For antibacterial agents, modifications at the C-3 position of the 1,2,4-triazole ring have been shown to be a determining factor for activity, with a hydroxyphenyl fragment being particularly favorable. nih.gov

The following table summarizes the impact of systematic structural modifications on the biological activity of selected 1,2,4-triazole derivatives.

| Compound ID | Core Structure Modification | Target/Activity | Key Finding | Reference |

| 6h | Introduction of a specific carboxamide fragment | Antifungal (P. piricola) | Outstanding activity (92% inhibition), superior to mefentrifluconazole. | mdpi.com |

| 5j | Introduction of a different carboxamide fragment | Anti-oomycete (P. capsici) | Excellent activity (90% inhibition), significantly better than mefentrifluconazole. | mdpi.com |

| 9e | 4-chloro substitution on a β-amino acid phenyl ring | Antifungal (P. piricola) | Significantly improved activity compared to the unsubstituted phenyl analogue. | nih.gov |